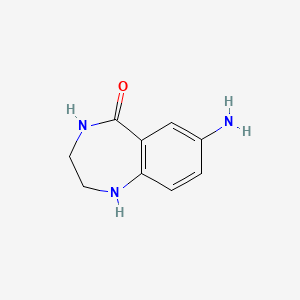

3-(3-氯苯基)磺酰基-8-甲氧基色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

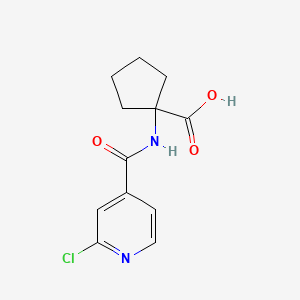

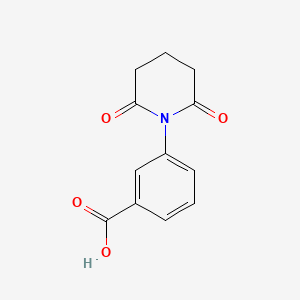

The compound "3-(3-Chlorophenyl)sulfonyl-8-methoxychromen-2-one" is a chemical entity that appears to be related to the family of chromen-2-one derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The chromen-2-one core is a common motif in natural products and pharmaceuticals, and modifications on this core, such as the introduction of a sulfonyl group and chlorophenyl ring, can significantly alter the compound's properties and biological activities.

Synthesis Analysis

The synthesis of chromen-2-one derivatives can be achieved through various methods. One such method is the Brønsted acid-promoted one-pot synthesis, which involves the cross-coupling of ortho-alkynylacetophenones with ortho-alkynylbenzaldehydes to afford chrysene derivatives, as described in the synthesis of chrysene derivatives via an isochromenylium intermediate . Another method involves a CuI-mediated one-pot synthesis from α-sulfonyl o-hydroxyacetophenones, which efficiently forms both C-O and C-C bonds . These methods highlight the versatility and efficiency of modern synthetic approaches to constructing complex molecules like "3-(3-Chlorophenyl)sulfonyl-8-methoxychromen-2-one."

Molecular Structure Analysis

The molecular structure of related compounds, such as "3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one," reveals that these molecules typically contain several nearly planar segments, including the benzopyranone group and the chlorophenyl ring . The orientation of these planes and the substituents attached to them can influence the molecule's overall geometry and, consequently, its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions. For instance, sulfoxides derived from chromones can participate in disproportionation reactions when treated with hydrochloric acid, leading to both oxidation and reduction products . This indicates that the sulfonyl and methoxy groups on the chromen-2-one core can be reactive sites for further chemical transformations, which could be exploited in the synthesis of more complex derivatives or in the modification of the compound's properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(3-Chlorophenyl)sulfonyl-8-methoxychromen-2-one" are not detailed in the provided papers, the properties of similar compounds can be inferred. The planarity and rigidity of the molecule, as well as the presence of electron-withdrawing and electron-donating groups, would influence its physical properties such as solubility, melting point, and crystallinity. The chemical properties, such as reactivity and stability, would be affected by the presence of the sulfonyl and methoxy groups, which can participate in various chemical reactions and potentially increase the compound's reactivity towards nucleophiles or electrophiles.

科学研究应用

磺胺类:广泛的应用

磺胺类药物在临床应用和抗肿瘤活性磺胺类药物已被确定为一类具有广泛生物活性的重要化合物。这些活性包括它们作为抗菌剂的传统作用以及在抗肿瘤治疗中的新兴应用。磺酰胺部分存在于许多临床使用的药物中,突出了其在各个医学领域的意义。值得注意的是,对磺酰胺碳酸酐酶抑制剂 (CAI) 的研究表明它们在治疗青光眼和癌症等疾病方面具有潜力。磺酰胺类的多功能性强调了它们在开发新的治疗剂中的持续相关性 (Carta, Scozzafava, & Supuran, 2012)。

环境和分析化学应用磺酰胺化合物及其衍生物的环境归宿和转化也得到了广泛的研究。例如,磺胺甲恶唑是一种广泛使用的磺酰胺类抗生素,它在环境中的持久性和转化已得到研究。这项研究揭示了磺酰胺类药物对环境的影响,并强调了需要更清洁、更可持续的方法来去除水源中的磺酰胺类药物。此类研究对于了解磺酰胺类药物的环境行为以及制定减轻其潜在环境风险的策略至关重要 (Prasannamedha & Kumar, 2020)。

作用机制

Target of Action

Similar compounds, such as sulfonamides, have been known to target enzymes like dihydropteroate synthetase, which is crucial for the production of folate .

Mode of Action

Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .

Biochemical Pathways

Similar compounds, such as sulfonamides, are known to inhibit the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibit bacterial dna growth and cell division or replication .

属性

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO5S/c1-21-13-7-2-4-10-8-14(16(18)22-15(10)13)23(19,20)12-6-3-5-11(17)9-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNGMRWVQNKQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)sulfonyl-8-methoxychromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2514272.png)

![N-[1-(benzenesulfonamido)-2-oxo-2-thiophen-2-ylethyl]benzenesulfonamide](/img/structure/B2514273.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2514284.png)

![1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2514286.png)

![(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2514288.png)